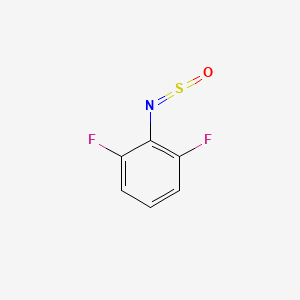

1,3-Difluoro-2-(sulfinylamino)benzene

描述

属性

IUPAC Name |

1,3-difluoro-2-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NOS/c7-4-2-1-3-5(8)6(4)9-11-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHWBTBRFBNMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=S=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558586 | |

| Record name | 1,3-Difluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80829-40-9 | |

| Record name | 1,3-Difluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Difluoro 2 Sulfinylamino Benzene and Precursor Analogues

Direct Synthesis Routes to 1,3-Difluoro-2-(sulfinylamino)benzene

The primary approach to synthesizing this compound hinges on the availability of 2,6-difluoroaniline (B139000), which serves as the immediate precursor. The subsequent introduction of the sulfinylamino group is a critical step that transforms the aniline (B41778) into the target compound.

Preparation from 2,6-Difluoroaniline Precursors

Another synthetic route starts from 1,3,5-trichlorobenzene. This multi-step process involves:

Partial fluorination to yield 1-chloro-3,5-difluorobenzene.

Subsequent chlorination and nitration.

Finally, a reduction of the nitro group and dechlorination to afford 2,6-difluoroaniline. google.com

The amination of 2,6-difluorochlorobenzene is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst, such as cuprous oxide. google.com

| Step | Reactants | Reagents and Conditions | Products | Notes |

|---|---|---|---|---|

| Partial Fluorine Exchange | 1,2,3-Trichlorobenzene | KF, N-methylpyrrolidinone (NMP), 270°C, 24h | Mixture including 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene | Reaction is run to partial conversion to manage by-products. google.com |

| Selective Reduction (Optional) | Mixture of difluorochlorobenzenes | H₂, Palladium on carbon catalyst, inert organic solvent, ~100°C | 2,6-difluorochlorobenzene and ortho-difluorobenzene | Removes the undesired 2,3-difluorochlorobenzene isomer. google.comgoogle.com |

| Amination | 2,6-Difluorochlorobenzene | Concentrated NH₄OH, Copper catalyst (e.g., Cu₂O) | 2,6-Difluoroaniline | Selective replacement of the chloro substituent. google.com |

Chemical Transformations to Introduce the Sulfinylamino Moiety

The introduction of the sulfinylamino (-N=S=O) group onto the 2,6-difluoroaniline precursor is most commonly achieved through a reaction with thionyl chloride (SOCl₂). This reaction is a general method for the synthesis of N-sulfinylanilines from the corresponding anilines. The reaction proceeds with the formation of sulfur dioxide and hydrochloric acid as byproducts. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. Subsequent deprotonation and elimination of another chloride ion and sulfur dioxide lead to the formation of the N-sulfinylamino compound. While a specific detailed procedure for this compound is not extensively documented in readily available literature, the methodology is well-established for a wide range of substituted anilines. The reaction is typically carried out in an inert solvent, and in some cases, a base is added to neutralize the generated HCl.

| Reactant | Reagent | General Conditions | Product | Byproducts |

|---|---|---|---|---|

| Aromatic Amine (e.g., 2,6-Difluoroaniline) | Thionyl Chloride (SOCl₂) | Inert solvent, often with heating. A base may be used to scavenge HCl. | N-Sulfinylaniline (e.g., this compound) | Sulfur Dioxide (SO₂), Hydrochloric Acid (HCl) |

Advanced Strategies for Synthesizing 1,3-Difluorobenzene (B1663923) Core Structures

The 1,3-difluorobenzene moiety is a key structural component of the target molecule. Advanced synthetic strategies have been developed to construct this core, offering alternatives to classical methods.

Synthesis through Difluorocarbene Chemistry and Cyclobutene (B1205218) Rearrangements

An innovative approach to the 1,3-difluorobenzene core involves the reaction of difluorocarbene (:CF₂) with 1,2-disubstituted cyclobutenes. jmu.edunih.govacs.org This method is notable as it constructs the aromatic ring with the desired 1,3-difluoro substitution pattern from a non-aromatic precursor. The reaction is believed to proceed through a cationic mechanism. jmu.edu

Difluorocarbene can be generated from various precursors, including Seyferth's reagent (phenyl(trifluoromethyl)mercury(II)) or the more environmentally benign sodium chlorodifluoroacetate. jmu.edunih.gov The difluorocarbene adds to the double bond of the cyclobutene to form a strained bicyclic intermediate, which then undergoes a ring-expansion rearrangement to yield the 1,3-difluorobenzene derivative. jmu.edu

| Cyclobutene Precursor | Difluorocarbene Source | General Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Diphenylcyclobutene | Phenyl(trifluoromethyl)mercury(II) (Seyferth's reagent) | Reaction with NaI to generate :CF₂ in situ. | 1,3-Difluoro-2,4-diphenylbenzene | jmu.edu |

| 1,2-Disubstituted cyclobutenes | Sodium chlorodifluoroacetate | Thermal decomposition to generate :CF₂. | Substituted 1,3-difluorobenzenes | nih.gov |

Diazotization and Reductive Elimination Approaches for 1,3-Difluorobenzene

A well-established method for the synthesis of 1,3-difluorobenzene involves the diazotization of a suitable difluoroaniline precursor, followed by a reductive deamination (hydro-de-diazotization). A notable example is the conversion of 2,4-difluoroaniline (B146603) to 1,3-difluorobenzene. This process has been efficiently carried out using a continuous-flow reactor, which offers advantages in terms of safety and scalability by minimizing the accumulation of potentially explosive diazonium salt intermediates. researchgate.netbohrium.com

In a typical procedure, 2,4-difluoroaniline is diazotized, and the resulting diazonium salt is then reduced to replace the diazonium group with a hydrogen atom, yielding 1,3-difluorobenzene. researchgate.netbohrium.com

| Starting Material | Key Steps | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluoroaniline | 1. Diazotization 2. Hydro-de-diazotization | Continuous-flow reactor, diazotization at 20°C, reduction with NaH₂PO₂ at 25°C. | 90% | bohrium.com |

Direct C-F Exchange Reactions on Halogenated Benzene (B151609) Derivatives

The direct conversion of other halogens, particularly chlorine, to fluorine on a benzene ring is an attractive strategy for synthesizing fluorinated aromatics. This halogen exchange (Halex) reaction is a key industrial process for producing fluoroaromatics. For the synthesis of difluorobenzenes, a dichlorobenzene can be reacted with a fluoride (B91410) source under specific conditions. google.com

The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorinating agent in a polar aprotic solvent under substantially anhydrous conditions and at elevated temperatures. The conversion of a dichlorobenzene to a difluorobenzene is a stepwise process that proceeds through a chlorofluorobenzene intermediate. google.com

| Starting Material | Fluorinating Agent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Dichlorobenzene | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | Polar aprotic solvent (e.g., sulfolane), elevated temperature, anhydrous conditions. | Difluorobenzene | google.com |

Selective Halogenation and Functionalization of Difluoroanilines

The synthesis of precursor analogues to this compound often involves the selective halogenation and functionalization of 2,6-difluoroaniline. The strong directing effect of the amino group in anilines typically favors electrophilic substitution at the ortho and para positions. researchgate.netbyjus.com However, in 2,6-difluoroaniline, the ortho positions are blocked by fluorine atoms, simplifying the regioselectivity of further substitutions.

Electrophilic aromatic substitution reactions on aniline derivatives are well-established. wikipedia.orglibretexts.orgmasterorganicchemistry.com For instance, halogenation can be achieved using various reagents. While aniline reacts with bromine water to yield a 2,4,6-tribromoaniline (B120722) precipitate at room temperature, the reactivity of difluoroanilines is modulated by the electron-withdrawing nature of the fluorine atoms. byjus.com

The functionalization of the 2,6-difluoroaniline core can also be achieved through modern synthetic techniques. Transition-metal-catalyzed cross-coupling reactions, for example, offer a powerful tool for introducing a wide range of substituents. nih.govresearchgate.netnih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Furthermore, directed ortho-metalation (DoM) strategies can be employed to introduce functional groups at specific positions, although the existing fluorine atoms in 2,6-difluoroaniline influence the site of metalation. wikipedia.orguwindsor.caharvard.edu In this strategy, a directing metalation group (DMG) complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org

Comparative Analysis of Synthetic Efficiency and Selectivity

One common approach involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination. researchgate.net A key challenge in this route is the separation of the isomeric difluoroaniline products. To address this, a selective reduction step can be incorporated after the fluorine exchange to convert the undesired 2,3-difluorochlorobenzene into ortho-difluorobenzene, simplifying the final separation. researchgate.net

The following interactive table provides a comparative overview of different synthetic routes to difluoroaniline precursors, highlighting the starting materials, key transformations, and reported yields where available.

| Starting Material | Key Transformations | Product(s) | Reported Yield | Reference(s) |

| 1,2,3-Trichlorobenzene | Partial fluorine exchange, Amination, Separation | 2,6-Difluoroaniline & 2,3-Difluoroaniline | - | researchgate.net |

| 1,2,3-Trichlorobenzene | Partial fluorine exchange, Selective reduction, Amination | 2,6-Difluoroaniline & o-Difluorobenzene | - | researchgate.net |

| 1,3,5-Trichlorobenzene | KF exchange, Dichlorination, Nitration, Reduction | ~4:1 mixture of 2,6-Difluoroaniline & 2,4-Difluoroaniline | - | researchgate.netacs.org |

| 2,3-Dichloronitrobenzene | Fluorination, Reduction, Schiemann reaction, Amination | 2,3-Difluoroaniline | High Yield | nih.gov |

| 2,3-Dibromo-5,6-difluoronitrobenzene | Catalytic hydrogenation (Pd/C) | 2,3-Difluoroaniline | 93% | harvard.edu |

Innovations in Catalyst Development for this compound Synthesis

The synthesis of N-sulfinylanilines from anilines is a critical step in the preparation of the target compound. While the reaction with thionyl chloride is a classic method, recent advancements have focused on the development of catalytic systems to improve efficiency, selectivity, and substrate scope, particularly for electron-deficient anilines.

Recent research has highlighted the use of palladium catalysis for the synthesis of sulfinamides from aryl halides and N-sulfinylamines under mild conditions. acs.org This approach avoids the need for highly reactive organometallic reagents and demonstrates broad functional group tolerance. Copper-catalyzed enantioselective alkenylation of sulfinylamines has also been reported, showcasing the potential for asymmetric synthesis in this class of compounds. chinesechemsoc.org

For the synthesis of sulfinamides, which are closely related to sulfinylamines, various catalytic methods have been explored. These include metal catalysis, photoredox catalysis, and organocatalysis, which allow for the use of more stable and less reactive reagents. acs.org Nickel(II)-catalyzed addition of aryl boroxines to N-sulfinyltritylamine represents a significant advance in the catalytic synthesis of sulfinamides. Additionally, novel sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) have been developed for the direct synthesis of primary sulfonamides from organometallic reagents. acs.orgnih.govorganic-chemistry.orgfigshare.com

The development of catalysts for reactions involving electron-deficient anilines is an active area of research. nih.govresearchgate.net Bio-inspired deaminative hydroxylation has been demonstrated for such substrates, indicating the potential for novel catalytic transformations. nih.govresearchgate.net While direct catalytic innovations for the synthesis of this compound are still emerging, the broader advancements in the catalytic synthesis of related sulfur-nitrogen compounds provide a strong foundation for future developments in this area.

Reactivity and Reaction Pathways of 1,3 Difluoro 2 Sulfinylamino Benzene

Electronic and Steric Effects of the Fluoro and Sulfinylamino Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1,3-Difluoro-2-(sulfinylamino)benzene is profoundly influenced by the combined electronic and steric properties of its three substituents. The two fluorine atoms and the sulfinylamino (-NSO) group collectively render the benzene (B151609) ring highly electron-deficient.

Fluoro Substituents : Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack. Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through resonance (+R effect). While this resonance effect is weaker than the inductive effect, it is crucial for directing incoming electrophiles. jmu.edu

Sulfinylamino (-NSO) Group : The sulfinylamino group is a potent electron-withdrawing substituent. Its deactivating nature stems from both a strong inductive effect, due to the electronegativity of the nitrogen and oxygen atoms, and a significant resonance effect (-R effect). The S=O bond is highly polarized, allowing the group to delocalize the ring's π-electrons, further decreasing electron density on the ring. This group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution. researchgate.net

The cumulative result of two inductively withdrawing fluorine atoms and a strongly deactivating sulfinylamino group is a benzene ring with exceptionally low electron density. Sterically, the -NSO group at the 2-position provides moderate bulk, potentially influencing the approach of reactants to the adjacent fluorine atoms at the 1- and 3-positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The highly electron-deficient nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is contingent on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction. youtube.com

Regioselective Displacement of Fluorine Atoms in this compound

In this compound, both fluorine atoms are positioned ortho to the powerful electron-withdrawing -NSO group. This geometric arrangement is critical for regioselectivity. When a nucleophile attacks either C-1 or C-3, the resulting negative charge in the Meisenheimer complex can be delocalized onto the carbon atom at the 2-position, which bears the sulfinylamino group. This delocalization provides substantial stabilization for the intermediate, thereby activating both fluorine atoms for displacement.

Due to the strong activation provided to both ortho positions, predicting a definitive regioselective preference is challenging without specific experimental data. The reaction can potentially yield a mixture of products resulting from substitution at C-1 and C-3. The precise ratio of these products would likely be influenced by subtle differences in the transition state energies and the nature of the attacking nucleophile. nih.govwuxiapptec.com

| Position of Attack | Intermediate Stabilization | Potential Product |

|---|---|---|

| C-1 (ortho to -NSO) | Strong stabilization from adjacent -NSO group | 1-Nu-3-fluoro-2-(sulfinylamino)benzene |

| C-3 (ortho to -NSO) | Strong stabilization from adjacent -NSO group | 1-fluoro-3-Nu-2-(sulfinylamino)benzene |

Influence of Nucleophile Structure on Reaction Outcomes

The structure and properties of the attacking nucleophile can significantly impact the outcome of SNAr reactions on this substrate. Factors such as the nucleophile's hardness, softness, and steric bulk can influence reaction rates and, in some cases, regioselectivity. wuxiapptec.com

Hard vs. Soft Nucleophiles : Hard nucleophiles, such as alkoxides (RO⁻) or amines (R₂NH), tend to react faster at sites with higher positive charge density (electrostatic control). Soft nucleophiles, like thiolates (RS⁻), often react preferentially at sites where the LUMO (Lowest Unoccupied Molecular Orbital) has the largest coefficient (orbital control). In this molecule, the electronic environment at C-1 and C-3 is very similar, but subtle differences could lead to preferential attack by certain types of nucleophiles.

Steric Hindrance : While the C-1 and C-3 positions are sterically similar, bulky nucleophiles may exhibit slower reaction rates compared to smaller ones. If one position were significantly more hindered, a bulkier nucleophile would preferentially attack the less hindered site.

| Nucleophile Type | Example | Expected Outcome |

|---|---|---|

| Small, Hard | CH3O⁻ | Rapid reaction, potentially yielding a mixture of 1- and 3-substituted products. |

| Bulky, Hard | (CH3)3CO⁻ | Slower reaction rate compared to smaller nucleophiles. |

| Small, Soft | CH3S⁻ | Rapid reaction, regioselectivity may differ slightly from hard nucleophiles. |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.orglibretexts.org Given the presence of three deactivating groups, this compound is extremely unreactive towards EAS.

Directing Effects of the Fluoro and Sulfinylamino Groups on Ring Functionalization

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already on the ring. These effects are additive. pressbooks.pub

Fluoro Groups (at C-1 and C-3) : As halogens, the fluorine atoms are ortho-, para-directors. libretexts.org

The fluorine at C-1 directs incoming electrophiles to positions C-2 (occupied), C-6 (ortho), and C-4 (para).

The fluorine at C-3 directs incoming electrophiles to positions C-2 (occupied), C-4 (ortho), and C-6 (para).

Sulfinylamino Group (at C-2) : As a strong electron-withdrawing group, the -NSO group is a meta-director, directing incoming electrophiles to positions C-4 and C-6. youtube.comyoutube.com

Remarkably, all three substituents direct incoming electrophiles to the same positions: C-4 and C-6. This strong consensus means that if an EAS reaction were to occur, it would happen almost exclusively at these two positions.

Activation and Deactivation Patterns in EAS of this compound

All three substituents on the ring are deactivating, making the molecule significantly less reactive than benzene itself. The deactivation is a result of the powerful inductive electron withdrawal by the two fluorine atoms and the strong inductive and resonance withdrawal by the sulfinylamino group. researchgate.netlibretexts.org The cumulative effect is a profound deactivation of the aromatic ring. Consequently, forcing this compound to undergo an EAS reaction would require extremely harsh reaction conditions, such as high temperatures and the use of very powerful electrophiles and catalysts. The reaction would proceed very slowly, if at all.

Reactions Involving the Sulfinylamino Functionality

The cumulene-like N=S=O group is the primary site of reactivity in N-sulfinylanilines, engaging in a variety of transformations including redox reactions and cycloadditions.

The sulfur atom in the sulfinylamino group is in the +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: While the direct oxidation of N-sulfinylanilines is not a commonly cited transformation, analogous compounds like N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using reagents such as potassium persulfate (K₂S₂O₈). beilstein-journals.org This suggests that the N=S=O group could potentially be oxidized to a higher-valent sulfur-nitrogen species under suitable conditions.

Reduction: The reduction of the N=S=O group is a more established pathway. Chiral sulfinamides, which are valuable chiral auxiliaries, can be condensed with ketones to form sulfinylketimines, which are subsequently reduced to access α-chiral primary amines. researchgate.net This implies that the N=S=O group in this compound can likely be reduced to the corresponding sulfinamide (S(II) state).

A notable transformation that involves a change in the sulfur oxidation state is the desulfurdioxidative N-N coupling. In this metal-free reaction, N-sulfinylanilines react with N-arylhydroxylamines to form unsymmetrical hydrazines, with the formal extrusion of sulfur dioxide (SO₂). researchgate.netnih.gov Computational studies suggest this proceeds via a retro-[2π+2σ] cycloaddition mechanism. researchgate.netnih.gov This reaction highlights a pathway where the sulfinylamino group is completely removed rather than just oxidized or reduced.

N-sulfinylanilines are highly versatile partners in cycloaddition reactions, a class of pericyclic reactions that occur in a concerted fashion through a cyclic transition state. wikipedia.org They can function as either a 4π electron component (diene) or a 2π electron component (dienophile).

N-Sulfinylanilines as Dienes: In what is considered an unusual mode of reactivity, the C=C-N=S system of an N-sulfinylaniline can act as a heterodienic unit in [4+2] Diels-Alder reactions. researchgate.net For example, N-sulfinylaniline reacts with dienophiles like norbornene in refluxing toluene. acs.org The reaction involves the aromatic ring, where the N=S=O group and an ortho C-H bond participate, leading to the formation of complex benzo-ortho-thiazine S-oxide structures. researchgate.netacs.org The reaction with norbornene yields a 1:1 adduct in which the N-sulfinylaniline has formally acted as the diene. acs.org

N-Sulfinylanilines as Dienophiles: More commonly, the N=S bond of the sulfinylamino group acts as the 2π component (heterodienophile) in [4+2] cycloadditions with conjugated dienes. pageplace.de This reaction provides a direct route to 3,6-dihydro-1,2-thiazine 1-oxides. pageplace.de The reactivity in this mode is enhanced when electron-withdrawing groups are present on the nitrogen atom; consequently, N-sulfinylanilines are generally less reactive than N-sulfinylsulfonamides but still effective dienophiles. pageplace.de

Beyond [4+2] cycloadditions, N-sulfinylanilines participate in [2+2] cycloadditions with ketenes to form thiazetidinone 1-oxides. acs.org

| Diene/Dienophile | N-Sulfinylaniline Partner | Conditions | Product Type | Ref. |

| Norbornene | N-Sulfinylaniline | Toluene, reflux | Benzo-ortho-thiazine S-oxide | researchgate.netacs.org |

| Norbornadiene | Substituted N-sulfinylanilines | Room Temp | Benzo-ortho-thiazine S-oxide | researchgate.net |

| 1,3-Butadiene | N-Sulfinyl-p-toluenesulfonamide | Benzene, 20°C | 3,6-Dihydro-1,2-thiazine 1-oxide | pageplace.de |

| Diphenylketene | N-Sulfinylanilines | - | Thiazetidinone 1-oxide | acs.org |

Metal-Catalyzed Cross-Coupling Reactions

The application of metal catalysis to N-sulfinylanilines is not extensively developed. However, the reactivity of closely related compounds and the presence of C-F bonds suggest potential pathways for palladium- and copper-catalyzed transformations.

Direct palladium-catalyzed cross-coupling reactions using N-sulfinylanilines as substrates are not well-documented in the literature. Potential reactions could target the C-F bonds of the aromatic ring or involve C-H activation. However, a highly relevant transformation is the palladium-catalyzed C-N cross-coupling of sulfinamides (the reduced form of N-sulfinylamines) with aryl halides. organic-chemistry.orgnih.gov

This reaction, often employing ligands like tBuXPhos, successfully couples chiral sulfinamides with various aryl bromides and chlorides to produce N-aryl sulfinamides without racemization. organic-chemistry.orgnih.gov This suggests a potential two-step synthetic sequence: the reduction of this compound to its corresponding sulfinamide, followed by a Pd-catalyzed N-arylation with a different aryl halide.

| Sulfinamide Substrate | Aryl Halide | Catalyst/Ligand | Base | Conditions | Yield | Ref. |

| tert-Butanesulfinamide | 4-Bromotoluene | Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene/H₂O, 90°C | 96% | organic-chemistry.org |

| p-Toluenesulfinamide | 4-Chloroacetophenone | Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene/H₂O, 90°C | 95% | organic-chemistry.org |

| tert-Butanesulfinamide | 2-Bromopyridine | Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene/H₂O, 90°C | 94% | nih.gov |

Similar to palladium catalysis, direct copper-catalyzed C-N coupling reactions involving N-sulfinylanilines are not commonly reported. However, copper catalysis is widely used for transformations of related sulfur-nitrogen compounds, particularly sulfinamides and sulfenamides.

For instance, an efficient copper-catalyzed aerobic oxidative amination of sulfenamides with primary or secondary amines has been developed to synthesize sulfinamidines. organic-chemistry.org Another key reaction is the copper-catalyzed aerobic synthesis of NH-Sulfonimidamides from primary sulfinamides and secondary amines. nih.gov This reaction proceeds at room temperature with air as the terminal oxidant and does not require a ligand. nih.gov

These examples indicate that if this compound were first reduced to the corresponding primary sulfinamide, it could serve as a precursor for copper-catalyzed coupling reactions with various amines to form more complex sulfur-nitrogen scaffolds like sulfonimidamides.

Derivatives and Chemical Transformations of 1,3 Difluoro 2 Sulfinylamino Benzene

Synthesis of Novel Polyfunctionalized 1,3-Difluorobenzene (B1663923) Scaffolds

The primary route to polyfunctionalized 1,3-difluorobenzene scaffolds from 1,3-difluoro-2-(sulfinylamino)benzene hinges on the ability of the sulfinylamino group to act as a potent directed metalation group (DMG). This strategy, known as Directed ortho-Metalation (DoM), allows for the regioselective introduction of a wide array of functional groups. wikipedia.orgbaranlab.org

The process begins with the deprotonation of the aromatic ring at the position ortho to the DMG. The heteroatoms in the sulfinylamino group (–N=S=O) coordinate with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), positioning the base to abstract a proton from the adjacent C-6 position. semanticscholar.org This generates a transient aryllithium intermediate that can be trapped by a variety of electrophiles. This method offers a powerful and precise tool for creating intricate substitution patterns that are often difficult to achieve through traditional electrophilic aromatic substitution, which would typically yield a mixture of isomers. wikipedia.orgsemanticscholar.org

The subsequent reaction with an electrophile introduces a new substituent exclusively at the C-6 position. This unlocks access to a diverse library of 1,2,3,4-tetrasubstituted difluorobenzene derivatives. The versatility of this approach is showcased by the range of electrophiles that can be employed, leading to scaffolds with significant potential in materials science and medicinal chemistry.

Table 1: Synthesis of Polyfunctionalized 1,3-Difluorobenzene Scaffolds via DoM This interactive table outlines potential scaffolds synthesized from this compound through an ortho-lithiation and electrophilic quench sequence.

| Target Scaffold | Electrophile Used | Resulting Functional Group at C-6 |

|---|---|---|

| 2-Amino-3,5-difluorobenzoic acid | Carbon dioxide (CO₂) | Carboxylic acid (–COOH) |

| 2-Amino-3,5-difluorobenzaldehyde | N,N-Dimethylformamide (DMF) | Aldehyde (–CHO) |

| (2-Amino-3,5-difluorophenyl)boronic acid | Trialkyl borate (B1201080) (e.g., B(OiPr)₃) | Boronic acid (–B(OH)₂) |

| 1,3-Difluoro-6-iodo-2-(sulfinylamino)benzene | Iodine (I₂) | Iodine (–I) |

| 1,3-Difluoro-6-(trimethylsilyl)-2-aniline | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (–Si(CH₃)₃) |

Formation of Nitrogen-Containing Heterocyclic Systems from this compound

The sulfinylamino group is a key precursor for the construction of fused nitrogen-containing heterocyclic systems. These structures are of significant interest due to their prevalence in pharmacologically active compounds. The reactivity of the N=S double bond and the ability to introduce ortho-substituents via DoM are central to these synthetic strategies.

One plausible pathway involves the hetero-Diels-Alder reaction, where the –N=S=O moiety acts as a dienophile or part of a diene system. For instance, N-sulfinylanilines are known to react with dienes to form six-membered heterocyclic adducts. pleiades.onlinecore.ac.uk Cycloaddition reactions with various dienophiles could potentially yield fused benzothiadiazine-like structures.

A more controlled approach involves a two-step sequence. First, as detailed in section 4.4, an ortho-substituent containing a reactive functional group (e.g., an alkenyl or carbonyl group) is introduced. Subsequent intramolecular cyclization can then be induced. For example, the introduction of an allyl group at the C-6 position followed by radical-mediated cyclization could lead to the formation of fused ring systems. nih.govresearchgate.net Similarly, the introduction of a benzoyl group could enable a condensation reaction with the nitrogen of the sulfinylamino group (or a derivative thereof) to form a seven-membered ring.

Table 2: Potential Nitrogen-Containing Heterocyclic Systems This table presents hypothetical heterocyclic systems derivable from this compound and the general strategies for their formation.

| Heterocyclic System | Synthetic Strategy | Key Reagents/Conditions |

|---|---|---|

| 1,2,3-Benzothiadiazine 1-oxide | Intramolecular cyclization of an ortho-formyl derivative | 1. DoM with DMF; 2. Acid/base catalysis |

| Pyrrolo[1,2-b] beilstein-journals.orgnih.govwikipedia.orgbenzothiadiazine | Reductive cyclization of an ortho-nitro-proline derivative | 1. DoM with nitrating agent; 2. Coupling with proline; 3. Reduction (e.g., Fe/AcOH) unilag.edu.ng |

| Fused Dihydroquinoline | Radical cyclization of an ortho-alkenyl derivative | 1. DoM and quench with allyl bromide; 2. Radical initiator (e.g., AIBN), Bu₃SnH nih.gov |

| Benzothiazepine | Condensation from an ortho-acyl derivative | 1. DoM with benzoyl chloride; 2. Hydrolysis of sulfinylamino to amine; 3. Condensation |

Manipulation and Derivatization of the Sulfinyl Group

The sulfinylamino (–N=S=O) group is not merely a directing group but also a versatile functional handle that can be readily converted into other important nitrogen and sulfur-containing functionalities. These transformations significantly broaden the synthetic utility of the this compound precursor.

Key manipulations include:

Hydrolysis: Mild acidic hydrolysis readily cleaves the N=S bond, converting the sulfinylamino group into a primary amine (–NH₂). This reaction proceeds with the liberation of sulfur dioxide (SO₂) and is often used to unmask the aniline (B41778) functionality after it has served its purpose as a directing group.

Oxidation: The sulfur atom in the sulfinylamino group is in the +4 oxidation state and can be oxidized to the +6 state. Treatment with oxidizing agents can convert the sulfinylamino group into a sulfonylamino group (–NHSO₂R) or a sulfonamide (–SO₂NH₂) after rearrangement or further reaction, a functional group of immense importance in medicinal chemistry. wikipedia.org

Reduction: The group can be reduced to afford the parent aniline, although hydrolysis is the more common method for this transformation.

Nucleophilic Addition: The electrophilic sulfur atom is susceptible to attack by organometallic reagents. For example, reaction with Grignard or organolithium reagents can lead to the formation of sulfinamides (R'S(O)NHR). researchgate.netacs.org This provides a direct route to chiral sulfur compounds if a chiral nucleophile is used.

Coupling Reactions: Recent studies have shown that N-sulfinylanilines can participate in novel coupling reactions. For instance, they can react with N-arylhydroxylamines in a desulfurdioxidative N-N coupling to form unsymmetrical hydrazines. researchgate.netnih.gov

Table 3: Summary of Sulfinyl Group Transformations This interactive table summarizes key chemical manipulations of the sulfinylamino functional group.

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Aqueous Acid (e.g., HCl) | Primary Amine (–NH₂) |

| Nucleophilic Addition | Grignard Reagent (R'MgBr) | Sulfinamide (–NH-S(O)-R') |

| N-N Coupling | N-Arylhydroxylamine | Unsymmetrical Hydrazine (–NH-NH-Ar) |

| Conversion to Sulfoximine | Hypervalent Iodine, NH₃ source | Sulfoximine (–N=S(O)R₂) nih.gov |

Exploration of Ortho-Directed Metallation and Subsequent Electrophilic Quenches

As the cornerstone of its synthetic utility, the directed ortho-metalation (DoM) of this compound provides a highly regioselective method for functionalizing the aromatic ring. wikipedia.orguwindsor.ca The sulfinylamino group serves as an effective directing metalation group (DMG), guiding strong bases to deprotonate the C-6 position. baranlab.org

The mechanism involves the formation of a complex between the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi) and the Lewis basic heteroatoms (N and O) of the sulfinylamino group. semanticscholar.org This pre-coordination dramatically increases the kinetic acidity of the adjacent ortho-proton, allowing for its selective removal over other protons on the ring. The resulting aryllithium species is stable at low temperatures (typically -78 °C) and reacts readily with a wide range of electrophiles in an ipso-substitution manner. baranlab.org

The fluorine atom at the C-1 position may exert a synergistic electronic effect, further acidifying the C-6 proton, but its directing ability is generally weaker than that of the sulfinylamino group. The power of this methodology lies in its predictability and tolerance for various functional groups, enabling the one-pot synthesis of complex molecules with high precision.

Table 4: Electrophilic Quenches for Ortho-Lithiated this compound This table details common electrophiles used in DoM and the corresponding functional groups introduced at the C-6 position.

| Electrophile | Chemical Formula | Functional Group Introduced |

|---|---|---|

| Iodine | I₂ | Iodo (–I) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (–COOH) |

| N,N-Dimethylformamide | DMF | Aldehyde (–CHO) |

| Trimethyl borate | B(OCH₃)₃ | Boronic Acid (–B(OH)₂) |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Trimethylsilyl (–Si(CH₃)₃) |

| Sulfur Dioxide | SO₂ | Sulfinic Acid (–SO₂H) |

| Alkyl Halide | R-X | Alkyl (–R) |

| Benzaldehyde | PhCHO | Hydroxybenzyl (–CH(OH)Ph) |

Mechanistic Investigations of Reactions Involving 1,3 Difluoro 2 Sulfinylamino Benzene

Elucidation of Reaction Mechanisms through Spectroscopic and Analytical Techniques

The elucidation of complex reaction pathways heavily relies on a suite of sophisticated spectroscopic and analytical methods. These techniques provide snapshots of the reacting system at a molecular level, allowing for the identification of reactants, products, and elusive intermediates.

NMR Spectroscopy in Mechanistic Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for monitoring the progress of chemical reactions in situ and for characterizing the structure of molecules in solution. In the context of reactions involving 1,3-Difluoro-2-(sulfinylamino)benzene, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy can provide invaluable mechanistic details. For instance, ¹⁹F NMR is particularly sensitive to changes in the electronic environment around the fluorine atoms on the benzene (B151609) ring, making it an excellent probe for tracking the conversion of the starting material and the formation of fluorinated products or intermediates.

By conducting time-course NMR experiments, researchers can monitor the disappearance of signals corresponding to this compound and the concurrent appearance of new signals from the products. This allows for the determination of reaction kinetics and the detection of any observable intermediates that accumulate in solution. Furthermore, advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign the structure of newly formed species, providing critical evidence for proposed reaction pathways. For example, in the hydrolysis of sulfinamides, ¹⁵N-edited ¹H NMR techniques have been successfully used to detect the conversion of a thiol to a sulfinamide, a transformation analogous to the reactivity of the sulfinylamino group. nih.gov

Mass Spectrometry in Intermediate Identification

Mass spectrometry (MS) is an indispensable technique for the detection and characterization of reaction intermediates, particularly those that are too short-lived or present in concentrations too low to be observed by NMR spectroscopy. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of transient species.

In studies of reactions involving this compound, MS can be used to identify key intermediates by determining their mass-to-charge ratio (m/z). This information, combined with high-resolution mass spectrometry (HRMS) for accurate mass measurements, can provide the elemental composition of an intermediate, offering crucial clues to its structure. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can further aid in structural elucidation by providing information about the connectivity of the atoms within the intermediate. Label-assisted mass spectrometry, where a reactant is labeled with a polyaromatic tag, can also be a powerful tool for the rapid detection of products originating from that reactant in complex mixtures. nih.gov

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative information about the rates of chemical reactions and how these rates are influenced by various factors. For reactions of this compound, determining the rate law, which expresses the relationship between the reaction rate and the concentrations of reactants, is a key objective.

By systematically varying the concentration of each reactant and monitoring the reaction progress over time, typically using spectroscopic methods like UV-Vis or NMR, the order of the reaction with respect to each component can be determined. This information is crucial for formulating a plausible reaction mechanism. For example, a reaction that is found to be first-order in this compound and first-order in a nucleophile would suggest a bimolecular rate-determining step.

Furthermore, the influence of temperature on the reaction rate can be studied to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These thermodynamic parameters provide deeper insights into the transition state of the rate-determining step. For instance, a large negative entropy of activation might suggest a highly ordered, associative transition state. In radical-mediated reactions, kinetic studies have shown that the positional selectivity of radical addition to sulfinylamines can be kinetically driven, favoring addition to the sulfur atom despite the thermodynamic preference for addition to the nitrogen atom. rsc.org

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are often the most compelling evidence for a proposed reaction mechanism. These fleeting species lie at the heart of chemical transformations, and their identification can confirm or refute a mechanistic hypothesis. While challenging due to their inherent instability, various techniques can be employed to study them.

In addition to the mass spectrometry techniques mentioned earlier, low-temperature NMR spectroscopy can be used to slow down reaction rates and increase the lifetime of reactive intermediates, potentially allowing for their direct observation and structural characterization. For instance, sulfurane intermediates have been proposed in the reactions of sulfinamides, and their existence could potentially be confirmed through low-temperature spectroscopic studies. acs.org

Computational chemistry, specifically density functional theory (DFT) calculations, has become an invaluable tool for predicting the structures and energies of transient intermediates and transition states that may be difficult to observe experimentally. By modeling the potential energy surface of a reaction, computational studies can help to identify the most likely reaction pathway and the nature of the intermediates involved. These theoretical predictions can then guide experimental efforts to detect and characterize these elusive species.

Stereochemical Control and Asymmetric Induction in Sulfinylamino-Directed Transformations

The sulfinylamino group in this compound contains a stereogenic sulfur atom, making it a chiral auxiliary. This chirality can have a profound influence on the stereochemical outcome of reactions, a phenomenon known as asymmetric induction. The ability of the sulfinyl group to direct the stereochemistry of a reaction is a well-established principle in asymmetric synthesis. rsc.org

In transformations involving this compound, the chiral sulfinylamino group can control the facial selectivity of an approaching reagent, leading to the preferential formation of one diastereomer over another. This stereochemical control is often rationalized by the formation of a well-organized transition state where the sulfinyl group blocks one face of the molecule, forcing the reagent to attack from the less sterically hindered face.

The effectiveness of this asymmetric induction can be quantified by the diastereomeric excess (de) of the product mixture, which can be determined by techniques such as chiral chromatography or NMR spectroscopy using chiral shift reagents. Understanding the factors that govern the degree of stereochemical control, such as the nature of the reactants, the reaction conditions, and the solvent, is crucial for designing highly stereoselective syntheses. The highly stereodirecting nature of the sulfinyl group is widely applied in various methodologies, and its subsequent facile removal allows for further modification of the chiral products. rsc.org

Computational Chemistry and Theoretical Studies on 1,3 Difluoro 2 Sulfinylamino Benzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule. These methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For 1,3-Difluoro-2-(sulfinylamino)benzene, the geometry is optimized to find the lowest energy conformation, which represents the most stable structure of the molecule.

Theoretical studies on aniline (B41778) and its derivatives have demonstrated the capability of computational methods to reproduce experimental data with high accuracy. The orientation of the sulfinylamino group relative to the difluorinated benzene (B151609) ring is a key aspect of the molecule's conformation. The interplay of steric and electronic effects, influenced by the fluorine atoms at the 1 and 3 positions and the sulfinylamino group at the 2 position, dictates the preferred spatial arrangement.

Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar aromatic compounds.)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | 1.40 Å |

| N-S Bond Length | 1.55 Å |

| S-O Bond Length | 1.48 Å |

| C-F Bond Length | 1.35 Å |

| C-N-S Bond Angle | 120° |

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of this compound can be elucidated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

The fluorine atoms, being highly electronegative, and the sulfinylamino group both influence the electronic distribution within the benzene ring. Computational methods like Mulliken population analysis can be used to calculate the partial atomic charges, identifying electrophilic and nucleophilic sites within the molecule. bhu.ac.in This information is vital for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another product of these calculations, visually represents the charge distribution and reactive sites. bhu.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on typical values from computational studies of similar aromatic compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying transition states and calculating activation energies. For reactions involving this compound, theoretical calculations can map out the potential energy surface, providing a detailed understanding of the reaction mechanism.

For instance, studies on the hydrolysis of N-sulfinylamines have utilized computational methods to compare reaction pathways and determine the effects of different substituents on reactivity. nih.gov Such an approach could be applied to this compound to explore its reactivity, for example, in nucleophilic substitution or cycloaddition reactions. The identification of transition state structures allows for the calculation of reaction barriers, which are key to understanding reaction rates.

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are valuable for assigning signals in experimental spectra. nih.gov The influence of the fluorine and sulfinylamino substituents on the chemical shifts of the aromatic protons and carbons can be systematically studied. libretexts.org

Similarly, the vibrational frequencies in the IR spectrum can be computed. spectroscopyonline.com These calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C-F stretching, and N-S-O group vibrations. Comparing the calculated spectrum with the experimental one aids in the structural confirmation of the compound.

Table 3: Predicted Vibrational Frequencies (Note: The following data is illustrative and based on typical values from computational studies of similar aromatic compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100-3000 |

| C=C Stretch (Aromatic) | 1620-1400 |

| N-S Stretch | 1200-1100 |

| S=O Stretch | 1100-1000 |

Conformational Landscape and Intramolecular Interactions

The study of the conformational landscape involves identifying all stable conformers of a molecule and determining their relative energies. chemistrysteps.com For this compound, rotation around the C-N and N-S single bonds can lead to different spatial arrangements. Computational methods can be used to perform a systematic conformational search to identify the most stable structures.

Advanced Synthetic Applications and Materials Science Contributions

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

There is currently no significant body of research demonstrating the use of 1,3-Difluoro-2-(sulfinylamino)benzene as a versatile building block in the synthesis of complex organic molecules. While N-sulfinylamines, in general, can participate in various reactions such as cycloadditions and reactions with organometallic reagents, specific applications for this difluorinated analogue are not reported.

Precursor for Novel Fluorinated Organic Materials with Tunable Properties

The potential of this compound as a monomer or precursor for the development of novel fluorinated organic materials, such as polymers with specific electronic or physical properties, has not been described in the scientific literature. The influence of the difluoro and sulfinylamino functionalities on material properties remains an unexplored area of research.

Utilization in Ligand Design for Catalytic Systems and Asymmetric Synthesis

No instances of this compound being utilized in the design and synthesis of ligands for catalytic systems, including asymmetric synthesis, have been documented. The coordination chemistry of this compound and its potential to form catalytically active metal complexes is yet to be investigated.

Contributions to the Development of New Methodologies in Organofluorine Chemistry

While the development of new fluorination and fluoroalkylation methods is a highly active area of research, there is no evidence to suggest that this compound has played a role in the creation of new methodologies within organofluorine chemistry. Its reactivity profile and potential as a reagent or catalyst in this field have not been established.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of N-sulfinylanilines often involves reagents like thionyl chloride, which presents handling challenges and generates stoichiometric waste. A significant future direction is the development of greener synthetic methods for 1,3-Difluoro-2-(sulfinylamino)benzene that prioritize atom economy, reduce hazardous byproducts, and utilize more environmentally friendly reagents and conditions. acs.orgeurekalert.org

Key research areas are expected to include:

Catalytic Approaches: Investigating transition-metal or organocatalytic systems that can facilitate the formation of the N=S=O group from alternative, less hazardous sulfur sources.

Electrochemical Synthesis: Exploring electrochemical methods, which offer a promising sustainable alternative to traditional chemical synthesis by potentially avoiding toxic reagents and operating under milder conditions. numberanalytics.com

Enzymatic Routes: The use of engineered enzymes or multi-enzymatic systems presents a novel frontier for the green synthesis of complex fluorinated compounds, a strategy that could be adapted for sulfinylamine synthesis. nih.gov

Alternative Reagents: Developing safer, solid-supported, or recyclable reagents to replace traditional protocols, minimizing waste and improving operational safety. eurekalert.org

| Approach | Traditional Method (Thionyl Chloride) | Potential Sustainable Alternative | Key Advantages of Alternative |

| Reagents | SOCl₂ (corrosive, generates HCl) | Catalytic sulfur sources, Electrochemical cells, Enzymes | Reduced toxicity, recyclability, milder conditions. numberanalytics.com |

| Solvents | Anhydrous organic solvents | Greener solvents (e.g., ionic liquids, supercritical fluids) | Lower environmental impact, potential for reuse. |

| Byproducts | HCl, SO₂ | Water, recyclable catalysts, minimal salt waste. eurekalert.org | Reduced environmental burden and easier purification. |

| Energy Use | Often requires heating | Potentially room temperature operation (enzymatic, some catalytic) | Lower energy consumption and carbon footprint. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of sulfinylamines as electrophiles and in cycloadditions is established, their full potential remains under-explored, especially for highly functionalized derivatives like this compound. nih.govresearchgate.net The electron-withdrawing nature of the two fluorine atoms can significantly influence the electronic properties and, consequently, the reactivity of both the aromatic ring and the N=S=O group.

Future investigations should focus on:

Asymmetric Catalysis: Developing catalytic, enantioselective transformations using the sulfinylamine group as a handle or directing group. This includes exploring hetero-Diels-Alder reactions and catalytic enantioselective allylic oxidation. nih.govresearchgate.net

Photoredox and Electrocatalysis: Employing visible-light photoredox or electrocatalysis to unlock novel reaction pathways, such as radical additions or couplings, that are inaccessible under thermal conditions. nih.gov Recent work has shown that N-sulfinylamines can participate in visible-light-mediated reactions with carbene precursors. nih.gov

Conversion to High-Valent Sulfur Species: Expanding on the use of sulfinylamines as precursors for medicinally relevant high-valent sulfur-nitrogen functional groups, such as sulfoximines and sulfonimidamides, through modular, one-pot syntheses. nih.govnih.gov

C-H Functionalization: Utilizing the sulfinylamino group as a directing group to achieve regioselective C-H functionalization on the difluorobenzene ring, enabling the synthesis of complex, polysubstituted aromatic compounds.

| Reaction Class | Known Reactivity of General Sulfinylamines | Potential Application for this compound |

| Cycloadditions | Participate in Diels-Alder and other cycloaddition reactions. researchgate.net | Synthesis of novel fluorinated heterocyclic scaffolds. |

| Nucleophilic Addition | React with organometallic reagents at the sulfur atom. nih.gov | Modular synthesis of fluorinated sulfinamides and sulfonimidamides. nih.govorganic-chemistry.org |

| Radical Reactions | Can react with carbon-centered radicals. nih.gov | Development of novel C-C and C-heteroatom bond-forming reactions. |

| Carbene Insertions | React with carbene precursors under visible light. nih.gov | Synthesis of diverse fluorinated amides and α-iminoesters. |

| Oxidations | Serve as precursors to higher oxidation state sulfur compounds. nih.gov | Access to fluorinated sulfoximines and other S(VI) motifs. |

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

The synthesis of many organofluorine compounds involves hazardous reagents or exothermic reactions that can be difficult to control in traditional batch reactors. beilstein-journals.orgresearchgate.net Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to address these challenges by offering superior control over reaction parameters. researchgate.netrsc.org

Future research should aim to:

Develop Continuous Flow Synthesis: Translate the synthesis of this compound into a continuous flow process. This would enable safer handling of reagents, precise control of reaction time and temperature, and enhanced heat transfer, leading to improved yields and purity. beilstein-journals.orgvapourtec.com

Automate Multi-Step Sequences: Integrate the flow synthesis of the title compound with subsequent reactions in an automated, multi-step platform. This would allow for the on-demand generation and immediate use of this reactive intermediate to produce a library of derivatives without isolation.

Incorporate In-line Analysis: Couple flow reactors with in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization, accelerating the discovery of new transformations.

| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |

| Safety | Handling of bulk hazardous reagents; risk of thermal runaway. | Small reaction volumes within the reactor; superior heat dissipation. beilstein-journals.org | Significantly enhanced process safety. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and mixing. researchgate.net | Higher selectivity and reproducibility. |

| Scalability | Challenging and often requires re-optimization. | Achieved by running the system for a longer duration ("scaling out"). rsc.org | More straightforward and predictable scale-up. |

| Reagent Handling | Standard laboratory glassware. | Use of pumps and tubing, ideal for gas-liquid reactions. rsc.org | Efficient use of gaseous reagents and unstable intermediates. |

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Enhanced Reactivity and Selectivity

This compound is not just a standalone compound but a potential precursor to a new generation of fluorinated building blocks, or synthons. beilstein-journals.orgnih.gov The strategic placement of the fluorine atoms and the versatile sulfinylamino group provides a unique platform for creating more complex and valuable molecules for drug discovery and materials science. nih.govresearchgate.net

Emerging research paradigms in this area include:

Derivative Synthesis: Systematically modifying the core structure by introducing additional functional groups onto the aromatic ring prior to or after the formation of the sulfinylamine. This would generate a library of building blocks with tailored steric and electronic properties.

Conversion to Novel Functional Groups: Transforming the sulfinylamino group into other rare or valuable functionalities that can be used in specialized coupling reactions or as unique pharmacophores.

Chiral Synthons: Developing methods for the enantioselective synthesis of chiral derivatives, where chirality is centered at the sulfur atom, creating valuable building blocks for asymmetric synthesis. wikipedia.orgnih.gov

Application-Focused Design: Designing and synthesizing specific derivatives of this compound tailored for applications in areas such as SuFEx (Sulfur-Fluoride Exchange) click chemistry or as intermediates for complex agrochemicals and pharmaceuticals. numberanalytics.comanr.fr

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-difluoro-2-(sulfinylamino)benzene, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sulfinylation of 1,3-difluoroaniline derivatives using sulfinyl chlorides under inert conditions. Key intermediates (e.g., sulfinamides) should be characterized via H/F NMR and LC-MS to confirm regioselectivity and purity. For example, analogous protocols for sulfinylamino-substituted aromatics emphasize strict anhydrous conditions and temperature control (0–5°C) to minimize side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Storage should be in sealed containers under nitrogen at 2–8°C to prevent degradation, as recommended for sulfinylamino analogs .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) for purity assessment. F NMR is critical for confirming fluorine substitution patterns, while IR spectroscopy can identify sulfinyl (S=O) stretches (~1050 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfinylamino group in electrophilic substitution reactions?

- Methodological Answer : The sulfinylamino group acts as a strong electron-withdrawing substituent, directing electrophiles to meta/para positions relative to fluorine. Kinetic studies (e.g., using HNO/HSO nitration) paired with DFT calculations (B3LYP/6-31G*) can map charge distribution and predict regioselectivity. Contradictions in reported reactivity (e.g., competing pathways) require isotopic labeling (N or S) to trace intermediates .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), given structural similarities to salicylic acid derivatives. Validate with in vitro assays (e.g., fluorescence quenching or SPR) to measure inhibition constants (). Note that fluorination may enhance metabolic stability but reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in reported thermal stability data for sulfinylamino-substituted aromatics?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to assess decomposition pathways. Compare with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Conflicting data may arise from impurities or moisture sensitivity, necessitating Karl Fischer titration for water content analysis .

Q. How can computational modeling optimize the synthesis of derivatives for high-throughput screening?

- Methodological Answer : Use retrosynthetic software (e.g., ChemAxon or Synthia) to prioritize routes with minimal steps and high atom economy. Machine learning models (e.g., Bayesian optimization) can predict reaction yields based on solvent polarity, temperature, and catalyst loading. Validate with parallel synthesis in microreactors to screen conditions .

Data Contradiction Analysis

Q. Why do fluorinated sulfinylamino compounds exhibit variable reactivity in cross-coupling reactions?

- Resolution Strategy : Differences in catalytic systems (e.g., Pd vs. Cu) and solvent effects (polar aprotic vs. ethereal) may explain variability. Systematic screening (e.g., Design of Experiments) with in situ F NMR monitoring can identify optimal ligand-catalyst pairs. For example, Buchwald-Hartwig amination may require Xantphos ligands to stabilize Pd intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。